molecular formula C13H19N5O2 B14307271 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- CAS No. 114145-18-5

1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-

Cat. No.: B14307271
CAS No.: 114145-18-5
M. Wt: 277.32 g/mol
InChI Key: SHNSJUFFDZMWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is a purine dione derivative characterized by a bicyclic core structure with substitutions at positions 3, 7, and 8. The purine dione scaffold (2,6-dioxopurine) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. Key structural features include:

  • Position 3: A methyl group, contributing to steric effects and metabolic stability.
  • Position 7: An ethyl group, which may enhance lipophilicity and influence pharmacokinetics.
  • Position 8: A 1-piperidinyl substituent, a nitrogen-containing heterocycle that can modulate receptor binding and selectivity.

The molecular formula is deduced as C₁₃H₂₂N₅O₂ (calculated molecular weight: 280.35 g/mol).

Properties

CAS No.

114145-18-5

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

7-ethyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C13H19N5O2/c1-3-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-5-4-6-8-17/h3-8H2,1-2H3,(H,15,19,20)

InChI Key

SHNSJUFFDZMWOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Ring: The purine ring is typically synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions: The ethyl, methyl, and piperidinyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and pressures.

    Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines, which have different functional groups attached to the purine ring system.

Scientific Research Applications

1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally and functionally related purine dione derivatives:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use Evidence ID
Target Compound C₁₃H₂₂N₅O₂ 280.35 3-methyl, 7-ethyl, 8-(1-piperidinyl) N/A (hypothetical) N/A
Linagliptin C₂₅H₂₈N₈O₂ 472.54 8-[(3R)-3-amino-1-piperidinyl], 7-(2-butyn-1-yl), 1-[(4-methyl-2-quinazolinyl)methyl] Type 2 diabetes (DPP-4 inhibitor)
Istradefylline C₂₄H₂₆N₆O₄ 462.51 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl], 1,3-diethyl, 7-methyl Parkinson’s disease (A2A antagonist)
Caffeine C₈H₁₀N₄O₂ 194.19 1,3,7-trimethyl CNS stimulant
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-(1-piperidinyl) C₂₁H₂₅N₅O₃ 395.45 7-[2-(4-methylphenyl)-2-oxoethyl], 8-(1-piperidinyl) N/A (research compound)
7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)-purine-2,6-dione C₂₁H₂₄N₆O₂S 432.52 7-[2-(benzimidazolylthio)ethyl], 8-(4-methylpiperidinyl) Kinase inhibitor (hypothetical)

Key Insights from Structural Comparisons

Substitution at Position 8: The target compound’s 8-(1-piperidinyl) group is less bulky compared to linagliptin’s 8-[(3R)-3-amino-1-piperidinyl] and istradefylline’s 8-styryl substituent. This may reduce target affinity but improve metabolic stability . Piperidinyl derivatives (e.g., linagliptin) are common in DPP-4 inhibitors due to their ability to form hydrogen bonds with catalytic residues .

Therapeutic Implications: Linagliptin: The quinazolinylmethyl group at position 1 enhances DPP-4 binding, while the 8-piperidinyl group contributes to selectivity . Istradefylline: The 8-styryl group with methoxy substituents enables adenosine A2A receptor antagonism, critical for Parkinson’s therapy . Caffeine: Simpler substitutions (trimethyl) result in non-selective adenosine receptor blockade, explaining its stimulant effects .

Structure-Activity Relationship (SAR) Trends

  • Position 8 Modifications : Bulky or rigid groups (e.g., styryl in istradefylline) enhance receptor selectivity, while flexible amines (e.g., piperidinyl) favor enzyme inhibition .
  • Position 7 Hydrophobicity : Longer alkyl chains (e.g., ethyl vs. methyl) may improve metabolic stability but reduce aqueous solubility .
  • Position 3 Methylation : Methyl groups at position 3 are conserved in many purine dione drugs to prevent oxidation and prolong half-life .

Research Findings and Gaps

  • Target Compound: No direct biological data is available in the provided evidence. Hypothetically, its 8-piperidinyl group may align with DPP-4 or kinase inhibitor scaffolds, warranting in vitro assays .
  • Comparative Efficacy : Linagliptin’s high molecular weight (472.54 g/mol) correlates with prolonged target engagement, whereas caffeine’s low weight (194.19 g/mol) enables rapid CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.